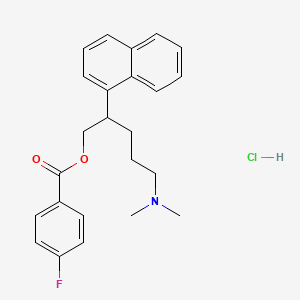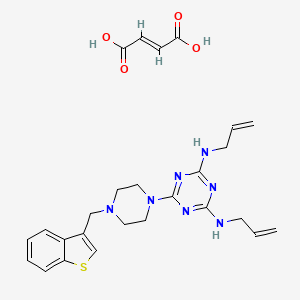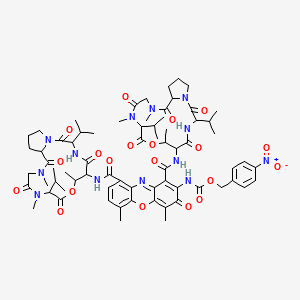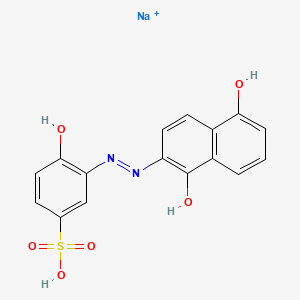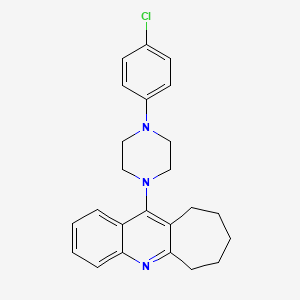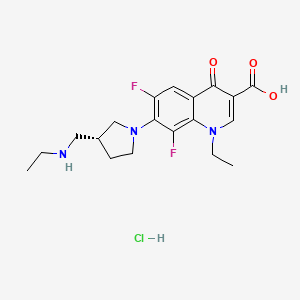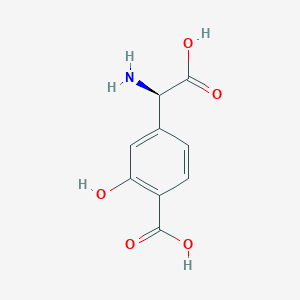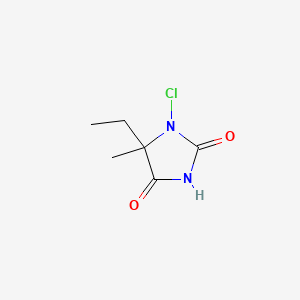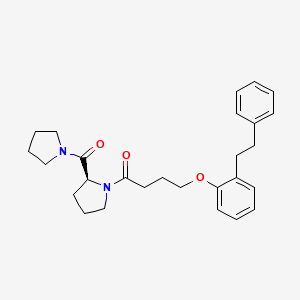
Pyrrolidine, 1-(1-oxo-4-(2-(2-phenylethyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-(1-oxo-4-(2-(2-phenylethyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- is a complex organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocyclic compounds. This specific compound is characterized by its unique structure, which includes a pyrrolidine ring, a phenoxy group, and a butyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-(1-oxo-4-(2-(2-phenylethyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- typically involves multiple steps. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the phenoxy group and the butyl chain. Common reagents used in these reactions include pyrrolidine, phenol derivatives, and butyl halides. The reactions are often carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as palladium or nickel may be used to facilitate certain steps in the synthesis.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-(1-oxo-4-(2-(2-phenylethyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or ethanol, under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Pyrrolidine, 1-(1-oxo-4-(2-(2-phenylethyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-(1-oxo-4-(2-(2-phenylethyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as:
- Pyrrolidine
- Pyrroline
- Pyrrolizidine
Uniqueness
Pyrrolidine, 1-(1-oxo-4-(2-(2-phenylethyl)phenoxy)butyl)-2-(1-pyrrolidinylcarbonyl)-, (S)- is unique due to its specific structure, which combines a pyrrolidine ring with a phenoxy group and a butyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
112604-01-0 |
|---|---|
Molecular Formula |
C27H34N2O3 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
4-[2-(2-phenylethyl)phenoxy]-1-[(2S)-2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one |
InChI |
InChI=1S/C27H34N2O3/c30-26(29-20-8-13-24(29)27(31)28-18-6-7-19-28)15-9-21-32-25-14-5-4-12-23(25)17-16-22-10-2-1-3-11-22/h1-5,10-12,14,24H,6-9,13,15-21H2/t24-/m0/s1 |
InChI Key |
MDCLEYBSFJDUNR-DEOSSOPVSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@@H]2CCCN2C(=O)CCCOC3=CC=CC=C3CCC4=CC=CC=C4 |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN2C(=O)CCCOC3=CC=CC=C3CCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





